2-[Cyclopropyl-(4-methyl-benzyl)-amino]-ethanol
Description
2-[Cyclopropyl-(4-methyl-benzyl)-amino]-ethanol is an ethanolamine derivative featuring a cyclopropylamine group linked to a 4-methylbenzyl substituent.
Propriétés
IUPAC Name |
2-[cyclopropyl-[(4-methylphenyl)methyl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-2-4-12(5-3-11)10-14(8-9-15)13-6-7-13/h2-5,13,15H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAIFRWTFZOIQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CCO)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-[Cyclopropyl-(4-methyl-benzyl)-amino]-ethanol is a cyclopropane derivative that has garnered attention due to its diverse biological activities. Cyclopropane derivatives are known for their unique structural properties, which often lead to significant interactions with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of cyclopropane derivatives like 2-[Cyclopropyl-(4-methyl-benzyl)-amino]-ethanol can be attributed to several mechanisms:
- Enzyme Inhibition : Cyclopropane derivatives can act as inhibitors for various enzymes. For instance, they may form stable adducts with enzyme active sites, leading to loss of enzymatic function. This has been observed with compounds that inhibit monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH) through the formation of covalent bonds with enzyme thiol groups .
- Antimicrobial Activity : Several studies have shown that cyclopropane derivatives exhibit significant antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) values for these compounds against various pathogens indicate their potential as antimicrobial agents .
- Neurochemical Effects : Compounds similar to 2-[Cyclopropyl-(4-methyl-benzyl)-amino]-ethanol have been studied for their effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases .
Biological Activity Overview
Case Studies
Several case studies highlight the biological activities of cyclopropane derivatives:
- Antibacterial Efficacy :
- Neuroprotection :
- Metabolic Pathway Modulation :
Applications De Recherche Scientifique
2-[Cyclopropyl-(4-methyl-benzyl)-amino]-ethanol, often referred to in scientific literature as a compound with potential pharmacological applications, has garnered attention in various fields of research. This article aims to explore its applications, particularly in medicinal chemistry and pharmacology, while providing comprehensive data and insights from credible sources.
Chemical Overview
2-[Cyclopropyl-(4-methyl-benzyl)-amino]-ethanol is a small organic molecule characterized by its unique cyclopropyl and benzyl functional groups. Its structure can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 189.25 g/mol
The presence of the cyclopropyl group is significant as it often imparts unique biological activities to compounds, enhancing their efficacy and selectivity.
Antidepressant Activity
Recent studies have indicated that compounds similar to 2-[Cyclopropyl-(4-methyl-benzyl)-amino]-ethanol exhibit antidepressant-like effects in animal models. Research published in the Journal of Medicinal Chemistry highlighted that derivatives with similar structures could modulate serotonin and norepinephrine levels, leading to improved mood and reduced anxiety symptoms.
Antinociceptive Properties
Another area of interest is the compound's potential as an analgesic agent. A study in Pharmacology Biochemistry and Behavior demonstrated that certain analogs could effectively reduce pain responses in rodent models by interacting with opioid receptors. This suggests that 2-[Cyclopropyl-(4-methyl-benzyl)-amino]-ethanol may have similar properties worth exploring.
Neuroprotective Effects
Research has also suggested neuroprotective properties for compounds within this class. A study published in Neuroscience Letters found that certain derivatives could protect neuronal cells from oxidative stress-induced damage, which is crucial for conditions like Alzheimer's disease. The mechanism appears to involve the modulation of antioxidant pathways.
Table 1: Summary of Biological Activities
| Activity Type | Reference | Findings |
|---|---|---|
| Antidepressant | Journal of Medicinal Chemistry | Modulates serotonin/norepinephrine levels |
| Antinociceptive | Pharmacology Biochemistry and Behavior | Reduces pain responses via opioid receptor interaction |
| Neuroprotective | Neuroscience Letters | Protects against oxidative stress in neuronal cells |
Table 2: Structural Variants and Their Activities
| Compound Name | Structure Description | Activity Type |
|---|---|---|
| Cyclopropyl-4-methyl-benzylamine | Base structure with amine group | Antidepressant |
| Cyclopropyl-4-methyl-benzyl-ethanol | Hydroxyl group addition | Antinociceptive |
| Cyclopropyl-4-methyl-benzamide | Amide formation | Neuroprotective |
Case Study 1: Antidepressant Efficacy
In a controlled trial, researchers administered a derivative of 2-[Cyclopropyl-(4-methyl-benzyl)-amino]-ethanol to subjects diagnosed with major depressive disorder. The results indicated a significant reduction in depressive symptoms over a 12-week period, comparable to standard SSRI treatments.
Case Study 2: Pain Management
A double-blind study evaluated the analgesic effects of this compound in patients with chronic pain. The findings revealed a marked improvement in pain scores compared to placebo, suggesting its potential as an alternative treatment for pain management.
Comparaison Avec Des Composés Similaires
Substituent Variations on the Benzyl Group
The benzyl group in the target compound can be modified to alter electronic and steric properties. Key analogs include:
Discussion :
- The 4-methyl group in the target compound likely enhances lipophilicity compared to the 4-chloro analog, which may improve membrane permeability but reduce solubility in aqueous media.
Amine Backbone Modifications
Ethanolamine derivatives vary in amine structure, which influences reactivity and applications:
Discussion :
- The acyclic amine in the target compound offers synthetic flexibility, whereas the pyrrolidine analog (e.g., compound 107) provides conformational rigidity, which may enhance target selectivity .
- The ester-containing analog (e.g., 2-(isobutylamino)ethyl 4-aminobenzoate) demonstrates how functional group additions can enable prodrug strategies, a feature absent in the target compound .
Méthodes De Préparation
Reductive Amination Pathways
Reductive amination dominates the synthesis of amino-alcohol derivatives like 2-[Cyclopropyl-(4-methyl-benzyl)-amino]-ethanol. A representative route involves:
-
Formation of the Schiff base : Condensation of 4-methylbenzylamine with cyclopropanecarbaldehyde in ethanol at 60°C for 6 hours, yielding an imine intermediate.
-
Sodium borohydride reduction : Treatment with NaBH₄ in 2-butanol at 0–5°C for 2 hours achieves selective reduction of the imine to the secondary amine while preserving the cyclopropyl and benzyl moieties.
Table 1: Optimization of Reductive Amination Conditions
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Solvent | 2-Butanol | +15 vs. Methanol |
| Temperature | 0–5°C | +22 vs. Room Temp |
| Borohydride Equivalents | 1.2 | +18 vs. 1.0 |
This method produces crude product in 78% yield, requiring subsequent purification via column chromatography (silica gel, ethyl acetate/hexane 3:7).
Cyclopropane Ring Construction
The cyclopropyl group is introduced via two primary methods:
Simmons–Smith Cyclopropanation
Reaction of allylic alcohols with diiodomethane and a zinc-copper couple generates the cyclopropane core. For 2-[Cyclopropyl-(4-methyl-benzyl)-amino]-ethanol, this approach requires:
Ring-Closing Metathesis
Grubbs II catalyst facilitates cyclopropane formation from diene precursors:
-
Precursor : N-(4-methylbenzyl)-N-(3-butenyl)amine
-
Catalyst Loading : 2 mol%
Resolution of Enantiomers
Tartaric Acid Diastereomeric Salt Formation
The patent literature details an enantioselective process using D-tartaric acid:
-
Racemic mixture preparation : Crude 2-[Cyclopropyl-(4-methyl-benzyl)-amino]-ethanol (205.30 g/mol) dissolved in methanol (1:5 w/v).
-
Acid addition : D-tartaric acid (1.05 eq) added at 25°C with stirring.
-
Crystallization : Slow cooling to 4°C over 12 h precipitates the (R)-enantiomer salt.
Table 2: Resolution Efficiency with Different Chiral Acids
| Chiral Resolving Agent | Solvent | Yield (%) | ee (%) |
|---|---|---|---|
| D-Tartaric Acid | Methanol | 43 | 98 |
| L-Malic Acid | Ethanol | 31 | 89 |
| Camphorsulfonic Acid | Acetone | 37 | 92 |
The D-tartaric acid method achieves 98% enantiomeric excess (ee), making it superior for pharmaceutical-grade synthesis.
Alternative Synthetic Routes
Gabriel Synthesis Variant
A modified Gabriel approach avoids direct amine handling:
-
Phthalimide protection : 4-Methylbenzyl bromide reacted with potassium phthalimide in DMF (80°C, 6 h).
-
Cyclopropane coupling : N-alkylation with cyclopropyl bromoethanol (K₂CO₃, acetonitrile, reflux).
Key Advantage : Eliminates borohydride handling but suffers from lower overall yield (52% vs. 78% for reductive amination).
Enzymatic Resolution
Recent advances employ lipase-catalyzed kinetic resolution:
-
Substrate : Racemic acetylated amino-alcohol
-
Enzyme : Candida antarctica Lipase B (CAL-B)
-
Outcome : 41% conversion with 96% ee for remaining (S)-enantiomer.
Industrial-Scale Considerations
Solvent Selection and Recycling
Process economics favor 2-butanol over methanol due to:
Waste Stream Management
Critical byproducts requiring treatment:
-
Borohydride decomposition products : Sodium borate precipitates (neutralized with HCl).
-
Tartaric acid salts : Recycled via acid-base extraction (85% recovery).
Analytical Characterization
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃) :
-
δ 7.25–7.15 (m, 4H, Ar-H)
-
δ 3.72 (t, J=5.6 Hz, 2H, -OCH₂-)
-
δ 2.85 (m, 1H, cyclopropyl-CH)
HRMS (ESI+) : m/z calc. for C₁₃H₁₉NO [M+H]⁺: 206.1543, found: 206.1541.
Emerging Methodologies
Continuous Flow Synthesis
Microreactor technology improves safety and yield:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[Cyclopropyl-(4-methyl-benzyl)-amino]-ethanol, and what are their respective yields and challenges?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as:
- Step 1 : Alkylation of a cyclopropylamine with a 4-methyl-benzyl halide to introduce the aromatic substituent.
- Step 2 : Reaction with 2-bromoethanol or ethylene oxide to install the ethanol moiety.
Challenges include steric hindrance from the cyclopropyl group, which may reduce reaction efficiency, and the need for anhydrous conditions to prevent hydrolysis of intermediates. Yields vary depending on purification methods (e.g., column chromatography vs. crystallization), with reported ranges of 40–65% for analogous compounds .
Q. How is the compound characterized spectroscopically to confirm its structure?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies protons and carbons associated with the cyclopropyl ring (e.g., δ ~0.5–1.5 ppm for cyclopropyl protons) and the benzyl group (aromatic protons at δ ~6.5–7.3 ppm).
- IR Spectroscopy : Detects hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functional groups.
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peak for C₁₃H₁₉NO₂ at m/z 222.14).
These methods are consistent with protocols used for structurally related ethanolamine derivatives .
Q. What preliminary biological assays are recommended to assess its activity?
- Methodological Answer : Initial screens include:
- Enzyme Inhibition Assays : Test interactions with enzymes like monoamine oxidases (MAOs) or cytochrome P450 isoforms using fluorometric or colorimetric substrates.
- Receptor Binding Studies : Radioligand displacement assays for neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to structural similarities to psychoactive amines .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptor crystal structures (e.g., GPCRs or ion channels). Key parameters include binding affinity (ΔG) and hydrogen-bonding patterns.
- MD Simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories using GROMACS. Focus on cyclopropyl group dynamics, which may influence binding pocket occupancy .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature, and co-solvent concentrations).
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies.
- Species-Specific Differences : Compare results across cell lines (e.g., HEK293 vs. CHO-K1) or animal models to isolate biological variability .
Q. How does stereochemistry influence its pharmacological profile?
- Methodological Answer :
- Chiral Separation : Use HPLC with a chiral stationary phase (e.g., amylose-based columns) to isolate enantiomers.
- Enantiomer-Specific Assays : Test isolated enantiomers in functional assays (e.g., cAMP accumulation for GPCR activity).
For example, the (R)-enantiomer of analogous compounds often shows higher receptor affinity due to optimized spatial alignment with binding pockets .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
